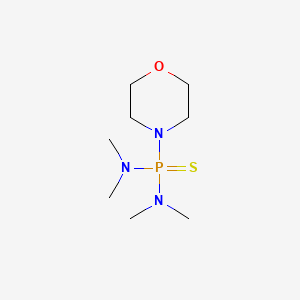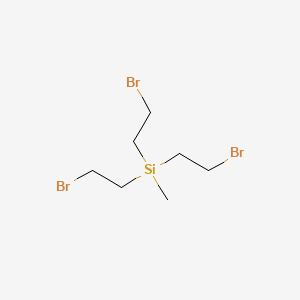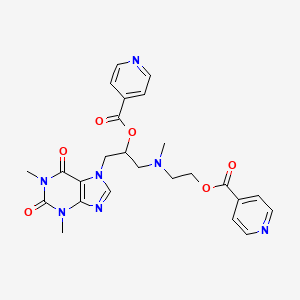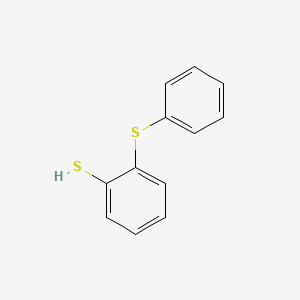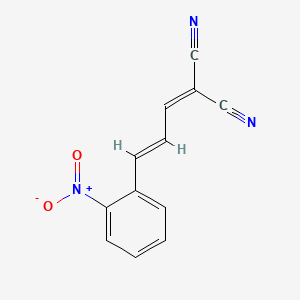![molecular formula C7H8N2O3S B14653512 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is an organic compound that features a benzene ring substituted with a hydroxyl group and a sulfamoyliminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene typically involves the introduction of the sulfamoyliminomethyl group to a benzene ring that already has a hydroxyl group. One common method involves the reaction of 2-hydroxybenzaldehyde with sulfamide under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfamoyliminomethyl group can be reduced to form an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxybenzaldehyde or 2-hydroxybenzoic acid.
Reduction: Formation of 1-hydroxy-2-aminomethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
科学的研究の応用
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfamoyliminomethyl group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
1-hydroxy-2-nitrobenzene: Similar structure but with a nitro group instead of a sulfamoyliminomethyl group.
2-hydroxybenzaldehyde: Lacks the sulfamoyliminomethyl group but has a similar hydroxyl group.
1-hydroxy-2-aminomethylbenzene: Formed by the reduction of the sulfamoyliminomethyl group to an amine.
Uniqueness
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene is unique due to the presence of the sulfamoyliminomethyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for various applications.
特性
分子式 |
C7H8N2O3S |
|---|---|
分子量 |
200.22 g/mol |
IUPAC名 |
1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene |
InChI |
InChI=1S/C7H8N2O3S/c8-13(11,12)9-5-6-3-1-2-4-7(6)10/h1-5,10H,(H2,8,11,12)/b9-5+ |
InChIキー |
PWFOOLJGPSTBGD-WEVVVXLNSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)N)O |
正規SMILES |
C1=CC=C(C(=C1)C=NS(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


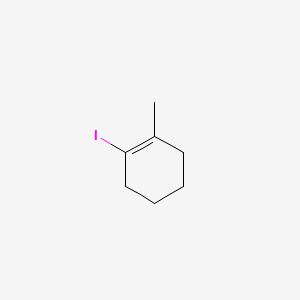
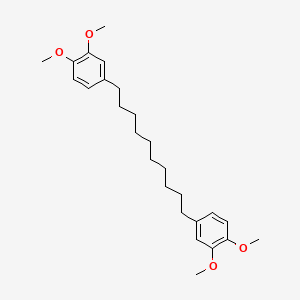
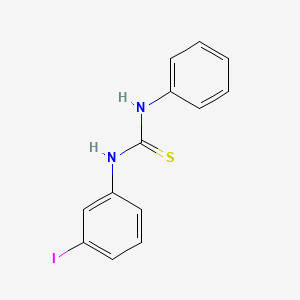

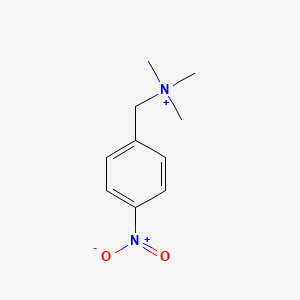
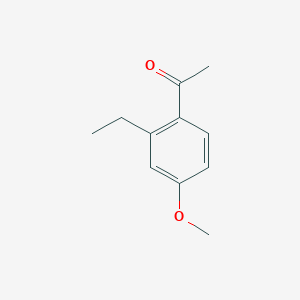
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
